3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with significant relevance in medicinal chemistry and pharmaceutical research. Its molecular formula is and it has been identified under various synonyms, including 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4-dione. This compound is primarily classified as a pyrimidine derivative, which are compounds known for their diverse biological activities and applications in drug development .
The compound is listed in several chemical databases, including PubChem and ChemicalBook, which provide comprehensive details about its structure, properties, and potential applications. It falls under the category of heterocyclic compounds, specifically pyrimidines, which are characterized by a six-membered ring containing two nitrogen atoms at non-adjacent positions .
The synthesis of 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione can be achieved through multiple synthetic routes. One common method involves the reaction of 3-methylpyrimidine-2,4-dione with hydrazine derivatives. The process typically requires controlled conditions to ensure the formation of the desired hydrazinyl derivative.
The molecular structure of 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione features a pyrimidine ring with additional hydrazinyl substitution at the 6-position. The presence of the methyl group at the 3-position contributes to its chemical properties.
This compound can participate in various chemical reactions typical of pyrimidines and hydrazines. For instance:
The reactivity of 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione can be influenced by factors such as solvent choice, temperature, and concentration of reagents.
The mechanism of action for this compound primarily revolves around its interactions with biological targets relevant in pharmacology. It may exert effects by:
Data on specific mechanisms remains limited but suggests potential applications in targeting diseases related to metabolic dysfunctions or neuropharmacology .
Relevant analyses such as NMR spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds .
3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione finds its primary applications in scientific research:
3-Methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione (CAS: 42747-84-2) exemplifies the strategic modification of pyrimidinedione cores to access biologically relevant molecules. This section details its structural classification, therapeutic mechanism, and developmental trajectory within medicinal chemistry.
The compound belongs to the N-methylated pyrimidine-2,4-dione family, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3, and carbonyl groups at C2 and C4. Its structure (molecular formula: C₆H₁₀N₄O₂; MW: 170.17 g/mol) features two critical modifications:
This scaffold retains the planar, conjugated system of pyrimidinediones, facilitating π-stacking with biological targets like nucleic acids or proteins. The C6 hydrazine group disrupts electronic symmetry, creating a region of high electron density that influences binding interactions. As noted in studies of analogous compounds, such modifications significantly alter dipole moments (typically 2.1–2.4 D for pyrimidines) and acidity/basicity profiles [7]. Structurally related derivatives include:
Table 1: Structural Analogues of 3-Methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione
Compound Name | Substituents | CAS Number | Key Structural Differences |
---|---|---|---|
6-Amino-1-methyluracil | -NH₂ at C6 | 2434-53-9 | Amino group instead of methylhydrazinyl |
3-(4-Chloro-2-fluorophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione | Aryl at N3, -CF₃ at C6 | 114136-66-2 | Trifluoromethyl and aryl modifications |
1-Methyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione | -NHCH₃ at C6 | 89465-16-7 | Methylamino instead of methylhydrazinyl |
The compound acts as a synthetically accessible precursor for β-catenin/TCF transcription inhibitors—agents targeting aberrant Wnt signaling pathways implicated in colorectal cancers and other malignancies. Its relevance stems from:
Table 2: Drug Design Relevance of Pyrimidinedione Modifications
Modification Site | Functional Groups | Target Interaction | Biological Outcome |
---|---|---|---|
N1 | Methyl | Enhanced membrane permeability | Improved cellular uptake (log P +0.4) |
C5 | Halogen/alkyl | Hydrophobic pocket engagement | Increased binding specificity |
C6 | Hydrazine | H-bonding with TCF4 Lys312/Asn281 | β-Catenin/TCF disruption |
Pyrimidinediones originated as natural products but evolved into synthetic platforms due to their therapeutic versatility:
This progression highlights a shift from isolating scarce natural metabolites to rational design of synthetically feasible, bioactive analogues.
Table 3: Key Compounds in Pyrimidinedione Development
Compound Name | Source/Synthesis Era | Significance |
---|---|---|
Vicine | Natural (1870) | First isolated pyrimidine glycoside |
Dihydrouracil | Natural (1950s) | Identified in beef spleen; nucleic acid precursor |
6-Amino-1-methyluracil | Semisynthetic (1960s) | Wnt pathway inhibitor prototype |
3-Methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione | Synthetic (Late 20th century) | Designed β-catenin/TCF antagonist precursor |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0